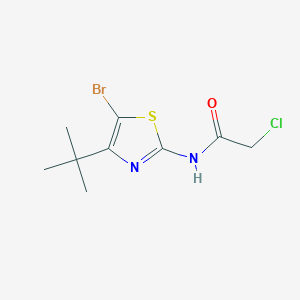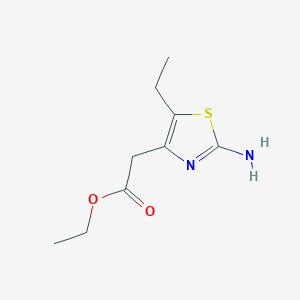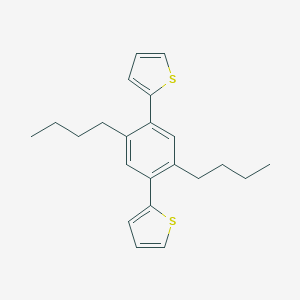
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dibutylthiophene with 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophenes.
Aplicaciones Científicas De Investigación
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with voltage-gated sodium channels can result in anesthetic effects, while its interaction with cellular proteins can induce anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibutylthiophene
- 2-Thienylboronic acid
- 2,2’:5’,2’'-Terthiophene
Uniqueness
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups and a thienyl group enhances its solubility, stability, and potential for diverse applications compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C22H26S2 |
|---|---|
Peso molecular |
354.6g/mol |
Nombre IUPAC |
2-(2,5-dibutyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C22H26S2/c1-3-5-9-17-15-20(22-12-8-14-24-22)18(10-6-4-2)16-19(17)21-11-7-13-23-21/h7-8,11-16H,3-6,9-10H2,1-2H3 |
Clave InChI |
XCAVGRBZSYCJPM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
SMILES canónico |
CCCCC1=CC(=C(C=C1C2=CC=CS2)CCCC)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


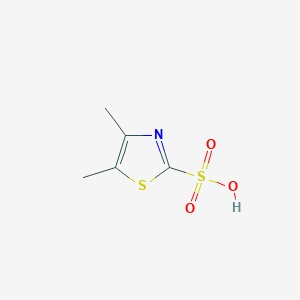
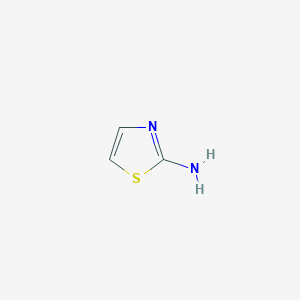
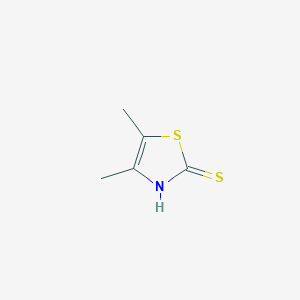
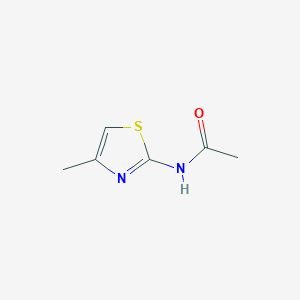
![2,2,2-Trichloro-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B372270.png)
![6,7-Dimethylimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B372271.png)

![2,2,2-Trichloro-1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B372276.png)
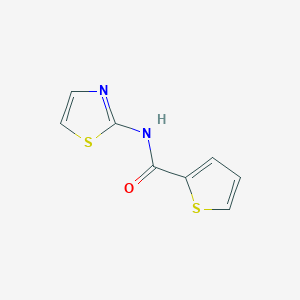
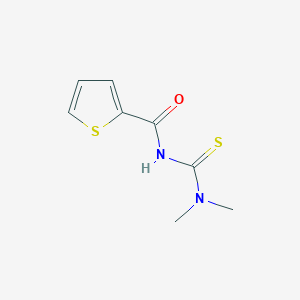
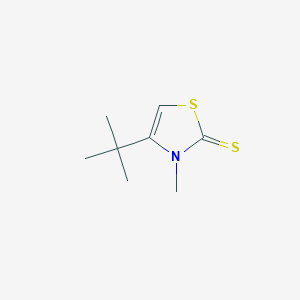
![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)
